Acetaldehyde, [1,2-14C]
Overview
Description
Acetaldehyde, also known as ethanal, is an organic chemical compound with the formula CH₃CHO . It is a volatile, low-boiling, and highly flammable liquid characterized by its strong odor .
Synthesis Analysis
Acetaldehyde can be selectively produced in the gas phase by dehydrogenation over supported Cu catalysts and by oxidation with O2 over V and Mo based oxides . It can also be obtained by heating paraldehyde with a trace of acid .Molecular Structure Analysis
The molecular formula of acetaldehyde is C2H4O, and it has a molecular weight of 44.0526 . The structure of acetaldehyde can be represented as CH₃CHO .Chemical Reactions Analysis
Acetaldehyde is a highly reactive compound that exhibits all characteristic reactions of aldehydes, as well as those associated with an alkyl group in which hydrogen atoms are activated by the presence of a carbonyl group in the α position .Physical And Chemical Properties Analysis
Acetaldehyde is a colorless liquid or gas (above 69°F) with a pungent, fruity odor . It has a boiling point of 20.16 °C, a melting point of -123.5 °C, and a critical temperature of 181.5 °C . The relative density (t) is 0.8045-0.001325.t (t in °C), and the viscosity of the liquid at 20 °C is 0.21 mPa.s .Scientific Research Applications
NMR Spectroscopic Study of Acetaldehyde and Water Mixtures
Scheithauer et al. (2015) conducted a comprehensive study of chemical equilibria in mixtures of acetaldehyde and water using quantitative 1H- and 13C-NMR spectroscopy. This research helps understand the behavior of acetaldehyde in reactive multicomponent systems, which is critical in the chemical industry (Scheithauer et al., 2015).
Binding of Acetaldehyde to Proteins
Donohue, Tuma, and Sorrell (1983) investigated the binding of [14C]acetaldehyde to bovine serum albumin (BSA), demonstrating how acetaldehyde forms both stable and unstable adducts with proteins. This study is significant for understanding the molecular interactions of acetaldehyde in biological systems (Donohue, Tuma, & Sorrell, 1983).
Ethanol and Acetaldehyde in Fischer-Tropsch Synthesis
Tau et al. (1987) explored how ethanol is dehydrogenated to acetaldehyde in the Fischer-Tropsch synthesis, a process vital for the conversion of syngas to liquid fuels. Their work with 14C labeled ethanol provided insights into the reaction mechanisms and products in this synthesis (Tau, Robinson, Ross, & Davis, 1987).
Acetaldehyde Concentration and Risk Assessment in Beverages
Paiano et al. (2014) measured acetaldehyde concentration in various beverages consumed in Italy and assessed the potential cancer risk associated with it. Their study highlights the importance of monitoring and regulating acetaldehyde levels in consumer products for public health (Paiano et al., 2014).
Acetaldehyde Metabolism in the Rat Heart
Forsyth, Nagasawa, and Alexander (1973) researched on isolated rat hearts perfused with [1,2-14C] acetaldehyde, providing insights into how the heart metabolizes acetaldehyde. This study contributes to the understanding of acetaldehyde's role in mammalian physiology (Forsyth, Nagasawa, & Alexander, 1973).
Occupational Exposure Limits for Acetaldehyde
Araki et al. (2021) assessed the occupational exposure limits for acetaldehyde, emphasizing its implications in workplace safety and health. This research is pivotal in developing guidelines for safe exposure levels in industrial settings (Araki et al., 2021).
Preparation of Chloral-1,2-14C Hydrate
Weaner, Burghard, Blackburn, and Mendelson (1977) detailed the preparation of chloral-1,2-14C hydrate from acetaldehyde, which is essential for research in organic chemistry and pharmaceuticals (Weaner, Burghard, Blackburn, & Mendelson, 1977).
Low-Temperature Oxidation of Acetaldehyde
Tao et al. (2018) explored the low-temperature oxidation of acetaldehyde, which is crucial in understanding combustion and emission processes, especially for bio-derived fuels (Tao et al., 2018).
Mechanism of Action
Safety and Hazards
Acetaldehyde is a flammable liquid and a potential occupational carcinogen . Exposure to acetaldehyde can occur via inhalation, ingestion, skin and/or eye contact. Acute exposure results in eye, upper respiratory, and skin irritation. Elevated levels can lead to nausea, vomiting, headache, and unconsciousness .
Future Directions
properties
IUPAC Name |
acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1+2,2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-XPULMUKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH3][14CH]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316448 | |
Record name | Acetaldehyde-14C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.038 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1632-97-9 | |
Record name | Acetaldehyde-14C2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetaldehyde-14C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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